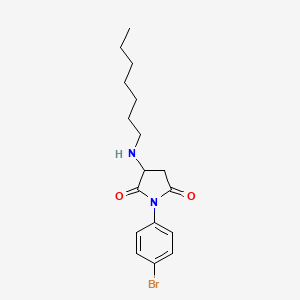![molecular formula C16H24INO7 B5219526 N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5219526.png)
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as (S)-(-)-[18F]fluspidine oxalate, is a radioligand used in positron emission tomography (PET) imaging to visualize the sigma-1 receptor in living organisms. The sigma-1 receptor is a protein found in the central nervous system and has been implicated in various neurological disorders such as Alzheimer's disease, depression, and schizophrenia. The development of (S)-(-)-[18F]fluspidine oxalate has allowed for non-invasive imaging of the sigma-1 receptor, which could aid in the diagnosis and treatment of these disorders.
作用机制
The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, protein folding, and lipid metabolism. The exact mechanism of action of (S)-(-)-[18F]fluspidine oxalate is not fully understood, but it is believed to bind to the sigma-1 receptor with high affinity and specificity. This allows for the visualization of the sigma-1 receptor in vivo, which can provide insights into its function and role in disease.
Biochemical and Physiological Effects:
(S)-(-)-[18F]fluspidine oxalate is a radioligand and does not have any direct biochemical or physiological effects on the body. However, its use in PET imaging can have indirect effects on the body, such as exposure to ionizing radiation. The amount of radiation exposure is kept to a minimum and is considered safe for diagnostic purposes.
实验室实验的优点和局限性
The use of (S)-(-)-[18F]fluspidine oxalate in PET imaging has several advantages for lab experiments. It allows for non-invasive imaging of the sigma-1 receptor in living organisms, which can provide insights into its function and role in disease. It also allows for longitudinal studies, where the same animal can be imaged multiple times to track changes in sigma-1 receptor expression over time. However, the use of (S)-(-)-[18F]fluspidine oxalate is limited by its short half-life (t1/2 = 109.8 minutes), which requires on-site production and limits its use to specialized facilities.
未来方向
The use of (S)-(-)-[18F]fluspidine oxalate in PET imaging has opened up new avenues for research into the sigma-1 receptor and its role in various neurological disorders. Some future directions for research include:
1. Investigating the effects of sigma-1 receptor modulators in animal models of neurological disorders.
2. Developing new radioligands for the sigma-1 receptor with longer half-lives and higher affinity.
3. Studying the changes in sigma-1 receptor expression in response to different stimuli, such as stress or drug exposure.
4. Investigating the relationship between the sigma-1 receptor and other proteins involved in neurological disorders, such as amyloid beta in Alzheimer's disease.
5. Developing new imaging techniques that can provide higher resolution and more detailed information about the sigma-1 receptor and its function.
合成方法
The synthesis of (S)-(-)-[18F]fluspidine oxalate involves the use of a cyclotron to produce fluorine-18, which is then used to label the precursor molecule with a radioisotope. The precursor molecule is then purified using high-performance liquid chromatography (HPLC) to obtain the final product. The process has been optimized to achieve high yields and purity of the radioligand.
科学研究应用
The use of (S)-(-)-[18F]fluspidine oxalate in PET imaging has allowed for the visualization of the sigma-1 receptor in living organisms. This has led to a better understanding of the role of the sigma-1 receptor in various neurological disorders and has opened up new avenues for research. For example, (S)-(-)-[18F]fluspidine oxalate has been used to study the changes in sigma-1 receptor expression in Alzheimer's disease and to investigate the effects of sigma-1 receptor modulators in animal models of depression.
属性
IUPAC Name |
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO3.C2H2O4/c1-17-9-2-7-16-8-10-18-11-12-19-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6,16H,2,7-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVPIQSCFZQFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)
![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)

![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)

![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B5219540.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)